

# Nortropacocaine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025



# An In-depth Technical Guide to Nortropacocaine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Nortropacocaine** is a tropane alkaloid and a demethylated analogue of tropacocaine. As a member of the phenyltropane family, which includes cocaine, it is of significant interest to researchers in neuropharmacology and drug development for its potential interactions with monoamine transporters. This guide provides a comprehensive overview of the available technical information on **nortropacocaine**, including its chemical properties, presumed mechanism of action based on related compounds, and generalized experimental protocols relevant to its study.

# **Core Physicochemical Data**

The fundamental chemical and registration data for **nortropacocaine** are summarized below. This information is critical for the proper identification, handling, and documentation of the compound in a research setting.



| Parameter            | Value        | Reference |
|----------------------|--------------|-----------|
| CAS Number           | 18470-33-2   | [1]       |
| Molecular Formula    | C14H17NO2    | [1]       |
| Molecular Weight     | 231.29 g/mol | [1]       |
| Compound Type        | Alkaloid     | [1]       |
| Physical Description | Powder       | [1]       |

# Presumed Mechanism of Action: Monoamine Transporter Inhibition

While specific binding affinity data for **nortropacocaine** is not readily available in the cited literature, its structural similarity to cocaine strongly suggests that it functions as a monoamine transporter inhibitor. These transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling event.[2][3][4] Inhibition of these transporters by ligands like cocaine leads to an increase in the extracellular concentration and duration of action of these neurotransmitters.[2]

The rewarding and psychostimulant effects of cocaine are primarily attributed to its potent inhibition of the dopamine transporter.[5] However, its interaction with SERT and NET also contributes significantly to its complex pharmacological profile.[5]

# **Reference Data: Cocaine Binding Affinities**

For comparative purposes, the following table presents the inhibition constants (K<sub>i</sub>) for cocaine at human monoamine transporters. It is important to note that these values are for the parent compound, cocaine, and the affinity of **nortropacocaine** for these transporters may differ.



| Transporter                       | Cocaine K <sub>ι</sub> (μM) |
|-----------------------------------|-----------------------------|
| Dopamine Transporter (hDAT)       | 0.23                        |
| Norepinephrine Transporter (hNET) | 0.48                        |
| Serotonin Transporter (hSERT)     | 0.74                        |

Data sourced from a comparative study on psychostimulant drugs' sensitivities at human and mouse monoamine transporters.



Click to download full resolution via product page

Mechanism of Monoamine Transporter Inhibition.

# **Experimental Protocols**

The following section details a generalized experimental protocol for determining the binding affinity of a compound like **nortropacocaine** at monoamine transporters using a competitive radioligand binding assay. This protocol is a representative methodology and would require optimization for specific experimental conditions.



# **Radioligand Binding Assay for Monoamine Transporters**

Objective: To determine the inhibitory affinity (Ki) of nortropacocaine for DAT, SERT, and NET.

#### Materials:

- Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.
- · Radioligands:
  - For hDAT: [3H]WIN 35,428
  - For hSERT: [3H]Paroxetine
  - For hNET: [3H]Nisoxetine
- Non-specific binding inhibitors:
  - For hDAT: 10 μM Cocaine
  - For hSERT: 10 μM Citalopram
  - For hNET: 10 μM Desipramine
- Nortropacocaine (as the test compound).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.

#### Procedure:

- Preparation of Reagents: Prepare serial dilutions of **nortropacocaine** in the assay buffer.
- Assay Setup: In a 96-well plate, add the following to each well:



- Cell membranes (protein concentration to be optimized).
- Assay buffer.
- Radioligand at a concentration near its K<sub>a</sub>.
- Either:
  - Assay buffer (for total binding).
  - Non-specific binding inhibitor (for non-specific binding).
  - Varying concentrations of nortropacocaine (for competitive binding).
- Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
- Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell
  harvester. This separates the bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding against the logarithm of the nortropacocaine concentration.
  - Determine the IC<sub>50</sub> value (the concentration of nortropacocaine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.



• Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_{-})$ , where [L] is the concentration of the radioligand and  $K_{-}$  is its dissociation constant.



Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.



### **Conclusion and Future Directions**

**Nortropacocaine** is a structurally significant analogue of tropacocaine. While its core physicochemical properties are defined, a significant gap exists in the public domain regarding its specific pharmacological profile. Based on its molecular structure, it is hypothesized to act as an inhibitor of monoamine transporters. However, empirical data on its binding affinities, selectivity, and functional activity at DAT, SERT, and NET are required to substantiate this hypothesis. Future research should focus on characterizing these interactions to understand its potential as a research tool or a lead compound in drug development. Furthermore, studies on its pharmacokinetics and in vivo effects are necessary to build a comprehensive understanding of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Monoamine Transporters PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine transporter Wikipedia [en.wikipedia.org]
- 4. Monoamine Transporters: Vulnerable and Vital Doorkeepers PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocaine, reward, movement and monoamine transporters PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nortropacocaine CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102882#nortropacocaine-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com